(S)-Verapamilamide
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Overview
Description
(S)-Verapamilamide is a chiral derivative of verapamil, a well-known calcium channel blocker used primarily in the treatment of cardiovascular diseases. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Verapamilamide typically involves the resolution of racemic verapamil or the direct asymmetric synthesis using chiral catalysts. One common method includes the use of chiral auxiliaries or chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale resolution techniques or continuous flow synthesis to enhance efficiency and scalability. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Verapamilamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Verapamilamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and its ability to enhance drug delivery across cellular membranes.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-Verapamilamide involves its interaction with L-type calcium channels, leading to the inhibition of calcium influx into cells. This results in the relaxation of vascular smooth muscles and a decrease in cardiac contractility. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are primarily related to calcium signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Verapamil: The parent compound, used widely as a calcium channel blocker.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar pharmacological effects.
Nifedipine: A dihydropyridine calcium channel blocker with distinct structural and functional properties.
Uniqueness
(S)-Verapamilamide is unique due to its specific stereochemistry, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms. This uniqueness makes it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)27(18-28,21-9-11-23(32-5)25(17-21)34-7)14-12-26(30)29(3)15-13-20-8-10-22(31-4)24(16-20)33-6/h8-11,16-17,19H,12-15H2,1-7H3/t27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOEFUGSOMTFC-MHZLTWQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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